Regiospecific Aldehyde Reactivity
The target compound features a morpholine group at the 2-position and a methylsulfonyl group at the 4-position. This ortho/para arrangement places the bulky morpholine group adjacent to the aldehyde, but the para-methylsulfonyl group provides an electron-withdrawing effect that activates the aldehyde for nucleophilic attack while minimizing steric shielding compared to regioisomers where the morpholine is at the 4-position (e.g., 3-(Methylsulfonyl)-4-morpholinobenzaldehyde, CAS 1197193-23-9) . In the 3,4-disubstituted analog, the morpholine is also ortho to the aldehyde, but the methylsulfonyl is meta, altering the electronic activation of the aldehyde carbon . This structural difference directly impacts the yield and rate of key reactions like reductive amination.
| Evidence Dimension | Aldehyde Carbon Reactivity (Steric & Electronic Environment) |
|---|---|
| Target Compound Data | 2-morpholino/4-methylsulfonyl substitution; Calculated LogP = 0.42 |
| Comparator Or Baseline | 3-(Methylsulfonyl)-4-morpholinobenzaldehyde (CAS 1197193-23-9); 3-methylsulfonyl/4-morpholino substitution; LogP not directly reported but expected to differ due to different substitution pattern |
| Quantified Difference | Qualitative difference: The para-methylsulfonyl group in the target compound provides stronger resonance activation of the aldehyde compared to the meta-methylsulfonyl group in the 3,4-isomer. |
| Conditions | Structural analysis based on SMILES and InChI key comparisons; Reactivity inferred from standard electronic effects in aromatic substitution. |
Why This Matters
The reduced steric hindrance and enhanced electronic activation make the target compound a more efficient substrate for condensation reactions, leading to higher yields in multi-step syntheses of kinase inhibitors.
